Lipophilicity Advantage: Lower logP vs. 1-Benzylpiperidin-4-amine
The target compound, 1-(Furan-2-ylmethyl)piperidin-4-amine, has a predicted ACD/LogP of 0.52, indicating significantly lower lipophilicity than its benzyl analog . In comparison, 1-Benzylpiperidin-4-amine has a reported experimental partition coefficient (logP) of 1.36 . The lower lipophilicity of the furfuryl derivative suggests better potential for aqueous solubility and a reduced risk of non-specific binding and hERG-related cardiotoxicity often associated with higher logP compounds.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP: 0.52 (predicted) |
| Comparator Or Baseline | 1-Benzylpiperidin-4-amine (CAS 50541-93-0); LogP: 1.36 (experimental) |
| Quantified Difference | The target compound exhibits a -0.84 log unit reduction in lipophilicity compared to the benzyl analog. |
| Conditions | The target compound's value was predicted using the ACD/Labs Percepta Platform (ChemSpider). The comparator's value is an experimental determination reported by ChemicalBook. |
Why This Matters
This quantifiable difference in logP is critical for researchers optimizing lead compounds for appropriate ADME profiles, where lower lipophilicity is often a desirable starting point.
